molecular formula C26H24N4O5S B12164306 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12164306
M. Wt: 504.6 g/mol
InChI Key: CVKBUQUSXMWMNB-MZJWZYIUSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a quinazolinone moiety with a hydrazide linkage, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Condensation with Hydrazide: The final step involves the condensation of the quinazolinone derivative with a hydrazide, facilitated by an appropriate catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups.

    Reduction: Reduction reactions may target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include quinazolinone derivatives with oxidized side chains.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with biological molecules suggests it could be developed into drugs for treating diseases such as cancer or bacterial infections.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific proteins and thereby exerting its biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share a similar core structure but lack the hydrazide linkage.

    Hydrazide Derivatives: Compounds such as isoniazid feature the hydrazide group but differ in the rest of the structure.

Uniqueness

The uniqueness of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide lies in its combination of a quinazolinone core with a hydrazide linkage and a sulfanyl group. This combination provides a distinct set of chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H24N4O5S

Molecular Weight

504.6 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H24N4O5S/c1-16-8-4-7-11-20(16)30-25(33)18-9-5-6-10-19(18)28-26(30)36-15-23(31)29-27-14-17-12-21(34-2)24(32)22(13-17)35-3/h4-14,32H,15H2,1-3H3,(H,29,31)/b27-14+

InChI Key

CVKBUQUSXMWMNB-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)O)OC

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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